1-Amino-3-(2,2,2-trifluoroethyl)thiourea
Overview
Description
1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a compound with the CAS Number: 1092300-87-2. It has a molecular weight of 173.16 and its molecular formula is C3H6F3N3S . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C3H6F3N3S/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 173.16 and its molecular formula is C3H6F3N3S .Scientific Research Applications
Asymmetric Michael Reaction Catalyst
A new class of bifunctional catalysts incorporating a thiourea moiety and an amino group on a chiral scaffold, including derivatives similar to 1-Amino-3-(2,2,2-trifluoroethyl)thiourea, has been synthesized. These catalysts have demonstrated high efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. This approach has enabled the development of new synthetic routes with high enantioselectivity for products like (R)-(-)-baclofen, showcasing the catalysts' role in activating both the nitroolefin and the 1,3-dicarbonyl compound to achieve high selectivity (Okino et al., 2005).
Chiral Derivatizing Agent for Amino Acids
(1S,2S)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate, a compound structurally related to this compound, has been developed as a novel chiral derivatizing agent for the resolution of compounds containing an amino group, demonstrating its utility in resolving representative α-amino acids. This development highlights the compound's application in enhancing the separation of diastereomeric thiourea derivatives through high-performance liquid chromatography (Péter et al., 1999).
Chiral Solvating Agent for NMR Spectroscopy
Thiourea derivatives, including those structurally similar to this compound, have been evaluated as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives have shown effectiveness in differentiating the NMR signals of enantiomeric substrates, contributing to advancements in chiral analysis techniques (Recchimurzo et al., 2020).
Enantioselective Catalytic Reactions
The use of multifunctional thiourea catalysts, which could include derivatives akin to this compound, has been explored in a wide range of diastereoselective and enantioselective nucleophilic reactions. These catalysts, bearing tertiary amine or 1,2-amino alcohol groups, have successfully facilitated reactions such as Michael addition and aza-Henry reaction, showcasing their utility in synthesizing chiral compounds with high selectivity (Takemoto, 2010).
Mechanism of Action
Properties
IUPAC Name |
1-amino-3-(2,2,2-trifluoroethyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N3S/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDLMDHLOFBFTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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